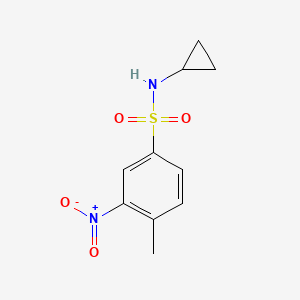

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

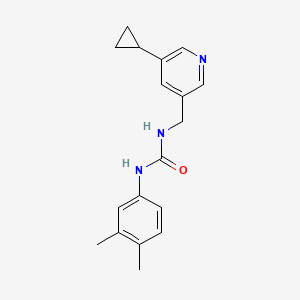

“N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C10H12N2O4S . It has a molecular weight of 256.28 .

Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide” consists of a benzene ring substituted with a nitro group, a methyl group, and a sulfonamide group. The sulfonamide group is further substituted with a cyclopropyl group .Physical And Chemical Properties Analysis

“N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide” is a solid compound . It has a density of 1.5±0.1 g/cm3 . The boiling point is 410.4±47.0 °C at 760 mmHg . The compound has a molar refractivity of 57.1±0.4 cm3 . It has 6 H bond acceptors and 1 H bond donor .Wissenschaftliche Forschungsanwendungen

Hypoxic Cell Selective Cytotoxic Agents : Some nitrobenzenesulfonamides have been synthesized and evaluated as novel hypoxic cell selective cytotoxic agents. These compounds have shown potential in vitro toxicity towards hypoxic EMT6 mammary carcinoma cells, indicating their possible use in targeting hypoxic cells in cancer treatments (Saari et al., 1991).

Solution Phase Peptide Synthesis : The 4-nitrobenzenesulfonamido group has been used as a protecting/activating system in solution phase peptide synthesis. This approach allows both the C → N and the N → C direction solution phase peptide synthesis, contributing to the field of peptide chemistry (De Marco et al., 2013).

Preparation of Secondary Amines : Nitrobenzenesulfonamides are used in the preparation of secondary amines. They are known for their smooth alkylation by conventional methods and can be readily deprotected to yield secondary amines in high yields. This versatility makes them valuable in synthetic chemistry (Fukuyama et al., 1995).

Bacterial Biofilm Inhibition and Cytotoxicity : New derivatives of nitrobenzenesulfonamides have been synthesized and evaluated for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. These compounds exhibited suitable inhibitory action against bacterial biofilms, indicating their potential in antimicrobial applications (Abbasi et al., 2020).

Determination of Bond Dissociation Energies : Studies have been conducted to determine the N-NO bond dissociation energies of N-methyl-N-nitrosobenzenesulfonamides. This research contributes to understanding the mechanisms of NO transfer, crucial in various chemical processes (Zhu et al., 2005).

Computational Study of Sulfonamide Molecules : Computational studies, including structural and electronic properties analyses, have been conducted on newly synthesized sulfonamide molecules. These studies provide insights into the molecular interactions and reactivity of such compounds (Murthy et al., 2018).

Intra-cavity Metal Complexation : Aza-capped cyclodextrins containing nitrobenzenesulfonamides have been synthesized for intra-cavity metal complexation. This application is significant in the field of supramolecular chemistry (Séchet et al., 2017).

Safety and Hazards

“N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-7-2-5-9(6-10(7)12(13)14)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBCUSMPDZZQTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2797913.png)

![2-[4-(2-Nitrophenyl)sulfonylpiperazin-2-yl]ethanol](/img/structure/B2797916.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)

![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)

![2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2797928.png)

![4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2797929.png)

![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)